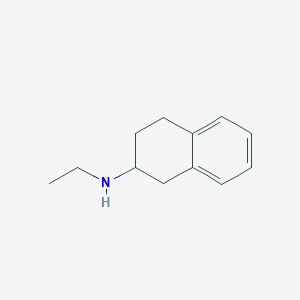

N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine

Descripción

ORYZALIN es un herbicida selectivo de preemergencia que pertenece a la clase de las dinitroanilinas. Se utiliza principalmente para controlar las gramíneas anuales y las malas hierbas de hoja ancha en varios cultivos. El compuesto funciona inhibiendo la división y elongación celular, lo que lleva a la formación de raíces "tumorales" con células que tienen una forma predominantemente isodiamétrica. Este efecto está relacionado con la interrupción de la dinámica de los microtúbulos, lo que convierte a oryzalin en una herramienta valiosa para estudiar los procesos relacionados con los microtúbulos en las células vegetales .

Propiedades

Número CAS |

19485-86-0 |

|---|---|

Fórmula molecular |

C12H17N |

Peso molecular |

175.27 g/mol |

Nombre IUPAC |

N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3 |

Clave InChI |

YCQQIGNKPQHCNT-UHFFFAOYSA-N |

SMILES |

CCNC1CCC2=CC=CC=C2C1 |

SMILES canónico |

CCNC1CCCC2=CC=CC=C12 |

Sinónimos |

N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine |

Origen del producto |

United States |

Métodos De Preparación

Análisis de las Reacciones Químicas

Tipos de Reacciones

ORYZALIN sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: ORYZALIN puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Los grupos nitro en oryzalin se pueden reducir a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: El grupo sulfonamida puede sufrir reacciones de sustitución con nucleófilos, lo que lleva a la formación de diferentes derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón u otros catalizadores adecuados.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones suaves para lograr reacciones de sustitución.

Principales Productos Formados

Productos de oxidación: Diversos derivados oxidados dependiendo de las condiciones de la reacción.

Productos de reducción: Derivados aminos de oryzalin.

Productos de sustitución: Diferentes derivados de sulfonamida basados en el nucleófilo utilizado

Análisis De Reacciones Químicas

Types of Reactions

Oryzalin undergoes several types of chemical reactions, including:

Oxidation: Oryzalin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The nitro groups in oryzalin can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Amino derivatives of oryzalin.

Substitution Products: Different sulfonamide derivatives based on the nucleophile used

Aplicaciones Científicas De Investigación

ORYZALIN tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la interrupción de los microtúbulos y para desarrollar nuevos herbicidas.

Biología: Se emplea en estudios de células vegetales para investigar la dinámica de los microtúbulos y los procesos de división celular.

Medicina: Investigación sobre su posible uso como agente anticancerígeno debido a su capacidad de interrumpir los microtúbulos.

Industria: Se utiliza en agricultura para controlar las malas hierbas y mejorar los rendimientos de los cultivos. .

Mecanismo De Acción

ORYZALIN ejerce sus efectos uniéndose a la tubulina, una proteína que forma microtúbulos. Esta unión interrumpe la polimerización de la tubulina en microtúbulos, lo que lleva a la despolimerización de los microtúbulos existentes. Como resultado, la división celular se inhibe y las células no pueden alargarse correctamente. El objetivo molecular de oryzalin es el dímero de tubulina, y la unión es rápida y reversible. Esta interacción es altamente específica para la tubulina vegetal, lo que hace que oryzalin sea un herbicida eficaz con efectos mínimos en los organismos no diana .

Comparación Con Compuestos Similares

ORYZALIN forma parte de la clase de herbicidas dinitroanilínicos, que incluye otros compuestos como la trifluralina y la pendimethalina. Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y aplicaciones específicas.

Trifluralina: Similar a oryzalin, la trifluralina interrumpe la formación de microtúbulos, pero tiene una estructura química diferente. También se utiliza como herbicida de preemergencia.

Pendimethalina: Otro herbicida dinitroanilínico con un modo de acción similar pero con propiedades y aplicaciones químicas diferentes.

Colchicina: Aunque no es una dinitroanilina, la colchicina también interrumpe la formación de microtúbulos y se utiliza en la mejora de plantas para inducir la poliploidía. .

La combinación única de oryzalin de baja toxicidad y alta especificidad para la tubulina vegetal lo convierte en una herramienta valiosa tanto en la investigación agrícola como científica.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.